molecular formula C18H19NO3 B5786643 N-(4-acetylphenyl)-3-isopropoxybenzamide

N-(4-acetylphenyl)-3-isopropoxybenzamide

Cat. No. B5786643
M. Wt: 297.3 g/mol
InChI Key: NLULJUYVFHRULE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-3-isopropoxybenzamide, commonly referred to as AIBP, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. AIBP belongs to the class of compounds known as benzamides, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of AIBP is not fully understood. However, it has been suggested that AIBP may exert its effects by regulating the activity of various signaling pathways. AIBP has been shown to inhibit the activation of the NF-κB pathway, which plays a key role in inflammation. AIBP has also been found to induce apoptosis in cancer cells through the activation of caspases. Furthermore, AIBP has been shown to inhibit the activity of the enzyme acyl-CoA: cholesterol acyltransferase (ACAT), which is involved in the formation of cholesterol esters.
Biochemical and Physiological Effects
AIBP has been shown to have a wide range of biochemical and physiological effects. AIBP has been found to reduce inflammation by inhibiting the activation of the NF-κB pathway. AIBP has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, AIBP has been found to reduce oxidative stress and protect against atherosclerosis. AIBP has also been shown to inhibit the activity of ACAT, which is involved in the formation of cholesterol esters.

Advantages and Limitations for Lab Experiments

One of the advantages of using AIBP in lab experiments is its high purity and yield. AIBP has been synthesized to yield high purity, making it suitable for research purposes. Additionally, AIBP has been found to exhibit a wide range of potential therapeutic applications, making it a versatile compound for research. However, one of the limitations of using AIBP in lab experiments is its cost. AIBP is a relatively expensive compound, which may limit its use in certain research settings.

Future Directions

There are several future directions for research on AIBP. One area of research could focus on the development of AIBP analogs with improved pharmacological properties. Another area of research could focus on the use of AIBP in combination with other drugs to enhance its therapeutic effects. Furthermore, research could be conducted to investigate the potential use of AIBP in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, research could be conducted to investigate the mechanism of action of AIBP in greater detail, which could lead to the development of new drugs with similar mechanisms of action.

Synthesis Methods

The synthesis of AIBP involves the reaction of 4-acetylphenyl isocyanate with 3-isopropoxyaniline in the presence of a catalyst. The reaction yields AIBP as a white crystalline solid with a molecular weight of 287.34 g/mol. The synthesis of AIBP has been optimized to yield high purity and yield, making it suitable for research purposes.

Scientific Research Applications

AIBP has been shown to have a wide range of potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, anti-oxidant, and anti-atherogenic properties. AIBP has been shown to inhibit the activation of the NF-κB pathway, which is a key regulator of inflammation. AIBP has also been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, AIBP has been shown to reduce oxidative stress and protect against atherosclerosis.

properties

IUPAC Name

N-(4-acetylphenyl)-3-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-12(2)22-17-6-4-5-15(11-17)18(21)19-16-9-7-14(8-10-16)13(3)20/h4-12H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLULJUYVFHRULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Acetylphenyl)-3-isopropoxybenzamide

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